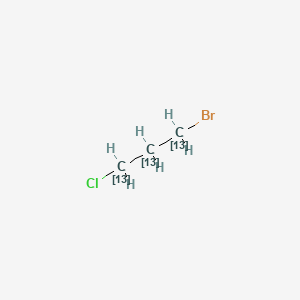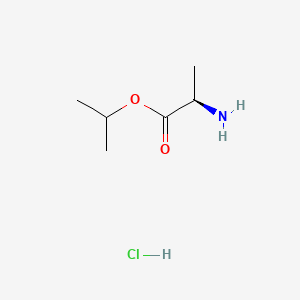
Dechloro-Rivaroxaban
Übersicht
Beschreibung
Dechlor-Rivaroxaban ist ein Derivat von Rivaroxaban, einem bekannten Antikoagulans, das zur Vorbeugung und Behandlung thromboembolischer Erkrankungen eingesetzt wird. Dechlor-Rivaroxaban ist strukturell ähnlich wie Rivaroxaban, jedoch ohne das Chloratom, was seine pharmakologischen Eigenschaften und Wechselwirkungen beeinflussen kann.
Wissenschaftliche Forschungsanwendungen
Dechlor-Rivaroxaban hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Referenzstandard in der analytischen Chemie verwendet, um die Eigenschaften und das Verhalten von Antikoagulansderivaten zu untersuchen.
Biologie: Wird untersucht hinsichtlich seiner Wechselwirkungen mit biologischen Zielmolekülen, wie Enzymen und Rezeptoren, die an der Blutgerinnung beteiligt sind.
Medizin: Wird erforscht hinsichtlich seines Potenzials als Antikoagulans mit anderen pharmakokinetischen und pharmakodynamischen Profilen im Vergleich zu Rivaroxaban.
Industrie: Wird bei der Entwicklung neuer Antikoagulanzien und bei Qualitätskontrollprozessen in der pharmazeutischen Produktion eingesetzt.
Wirkmechanismus
Dechlor-Rivaroxaban entfaltet seine Wirkung, indem es Faktor Xa hemmt, ein Enzym, das für die Umwandlung von Prothrombin zu Thrombin in der Gerinnungskaskade entscheidend ist . Durch die Hemmung von Faktor Xa verhindert Dechlor-Rivaroxaban die Bildung von Thrombin und reduziert so die Bildung von Blutgerinnseln. Die beteiligten molekularen Zielstrukturen und Pfade ähneln denen von Rivaroxaban, jedoch kann das Fehlen des Chloratoms zu unterschiedlichen Bindungsaffinitäten und Wechselwirkungen führen.
Wirkmechanismus
Target of Action
Dechloro-rivaroxaban, also known as Rivaroxaban Deschloro Impurity, is a highly selective inhibitor of Factor Xa . Factor Xa plays a crucial role in the coagulation cascade, which is responsible for blood clotting .
Mode of Action
This compound competitively inhibits both free and clot-bound Factor Xa . Factor Xa is essential for the conversion of prothrombin (Factor II) to thrombin (Factor IIa) . By inhibiting Factor Xa, this compound prevents the formation of thrombin, thereby attenuating the coagulation process .
Biochemical Pathways
The inhibition of Factor Xa by this compound affects both the intrinsic and extrinsic coagulation pathways . Factor Xa is at the crossroads of these pathways and is responsible for converting prothrombin to thrombin . By inhibiting Factor Xa, this compound disrupts the coagulation cascade, preventing the formation of fibrin clots .
Pharmacokinetics
Rivaroxaban, from which this compound is derived, exhibits predictable pharmacokinetics . It has a rapid onset of action (within 2-4 hours) and a half-life of 7-11 hours in young subjects and 11-13 hours in elderly subjects . Rivaroxaban is eliminated from plasma with a terminal half-life of 5-9 hours in healthy young subjects and 11-13 hours in elderly subjects .
Result of Action
The primary result of this compound’s action is the prevention of blood clot formation. By inhibiting Factor Xa, it prevents the conversion of prothrombin to thrombin, a key step in the coagulation cascade . This results in the prevention of fibrin clot formation, reducing the risk of thrombotic events such as deep vein thrombosis (DVT) and pulmonary embolism (PE) .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its efficacy can be affected by the presence of other drugs that affect hemostasis, such as nonsteroidal anti-inflammatory drugs (NSAIDs), platelet inhibitors, or other anticoagulants . Additionally, its action can be influenced by patient-specific factors such as age, renal function, and the presence of other medical conditions .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Dechlor-Rivaroxaban umfasst mehrere Schritte, ausgehend von kommerziell erhältlichen Ausgangsmaterialien. Zu den wichtigsten Schritten gehören die Bildung des Oxazolidinonrings und die Einführung der Thiophencarboxamid-Einheit. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung organischer Lösungsmittel, Katalysatoren und kontrollierter Temperaturen, um sicherzustellen, dass das gewünschte Produkt mit hoher Reinheit erhalten wird.
Industrielle Produktionsverfahren
Die industrielle Produktion von Dechlor-Rivaroxaban folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf Effizienz, Ausbeute und Wirtschaftlichkeit optimiert. Er beinhaltet die Verwendung von großen Reaktoren, kontinuierlichen Fließsystemen und strengen Qualitätskontrollmaßnahmen, um die Konsistenz und Sicherheit des Endprodukts zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Dechlor-Rivaroxaban unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann zur Bildung oxidierter Derivate führen.
Reduktion: Reduktionsreaktionen können zu reduzierten Formen der Verbindung führen.
Substitution: Substitutionsreaktionen können an verschiedenen Positionen des Moleküls auftreten und zu verschiedenen Derivaten führen.
Häufige Reagenzien und Bedingungen
Zu den häufig verwendeten Reagenzien in diesen Reaktionen gehören Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Bedingungen beinhalten oft kontrollierte Temperaturen, spezifische pH-Werte und die Verwendung von Katalysatoren, um die Reaktionen zu erleichtern.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. So kann Oxidation beispielsweise zu hydroxylierten Derivaten führen, während Substitutionsreaktionen zur Bildung verschiedener substituierter Analoga führen können.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Rivaroxaban: Die Stammverbindung, bekannt für ihre Antikoagulanzwirkung.
Apixaban: Ein weiterer Faktor-Xa-Hemmer mit einer anderen chemischen Struktur.
Dabigatran: Ein direkter Thrombinhemmer, der als Antikoagulans verwendet wird.
Einzigartigkeit
Dechlor-Rivaroxaban ist einzigartig aufgrund des Fehlens des Chloratoms, das seine pharmakologischen Eigenschaften wie Bindungsaffinität, Metabolismus und Ausscheidung beeinflussen kann.
Eigenschaften
IUPAC Name |
N-[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S/c23-17-12-26-8-7-21(17)13-3-5-14(6-4-13)22-11-15(27-19(22)25)10-20-18(24)16-2-1-9-28-16/h1-6,9,15H,7-8,10-12H2,(H,20,24)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJVCANNMDYDYLN-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)CNC(=O)C4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)N3C[C@@H](OC3=O)CNC(=O)C4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501118194 | |
| Record name | N-[[(5S)-2-Oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-2-thiophenecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501118194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1415566-28-7 | |
| Record name | N-[[(5S)-2-Oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-2-thiophenecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1415566-28-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dechloro-rivaroxaban | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1415566287 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[[(5S)-2-Oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-2-thiophenecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501118194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-N,N-bis(((S)-2-oxo-3-(4-(3-oxomorpholino)phenyl) oxazolidin-5-yl)methyl)thiophene-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DECHLORO-RIVAROXABAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C25RP4RHW7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-Amino-2-[4-(trifluoromethoxy)phenyl]acetonitrile hydrochloride](/img/structure/B571524.png)






